molecular formula C12H22N2O B1475852 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine CAS No. 2097975-94-3

1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine

Cat. No.: B1475852
CAS No.: 2097975-94-3
M. Wt: 210.32 g/mol
InChI Key: BXMFUKKNXYSGGE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-10(1)8-14-5-6-15-9-11-7-13-4-3-12(11)14/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFUKKNXYSGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCOCC3C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C15H24N2O
  • Molecular Weight : 248.37 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits central nervous system (CNS) depressant properties. Its activity is attributed to modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways. Studies have shown that compounds within the oxazepine class can reduce locomotor activity in animal models, suggesting sedative effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
CNS DepressionDemonstrated sedative effects in animal models through reduced locomotor activity.
Neuronal HyperexcitabilitySignificant reduction in neuronal hyperexcitability observed in rat hippocampal slices.
KCNQ2 Channel ModulationIdentified as a potent opener of KCNQ2 potassium channels, potentially useful for treating epilepsy.

Case Studies and Research Findings

  • CNS Effects : A study involving various oxazepine derivatives highlighted the depressant action on the CNS as quantifiable through locomotor activity tests in mice. The results indicated that modifications to the molecular structure could enhance or diminish these effects .
  • Neuronal Activity : Further investigation into the compound's effects on neuronal hyperexcitability revealed that it effectively reduces excitatory neurotransmission in vitro. This suggests potential applications in treating conditions characterized by excessive neuronal firing, such as epilepsy .
  • KCNQ2 Opener Study : A specific derivative of the compound was found to open KCNQ2 channels effectively, which are crucial for stabilizing neuronal excitability. This finding positions the compound as a candidate for further development in anti-epileptic therapies .

Scientific Research Applications

The compound 1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine is a heterocyclic organic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article focuses on its applications, supported by case studies and data tables to provide a comprehensive overview.

Antidepressant Activity

Research indicates that derivatives of oxazepine compounds exhibit significant antidepressant properties. A study demonstrated that certain oxazepine derivatives could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in the treatment of depression . The structural similarity of this compound to known antidepressants suggests it may possess similar pharmacological effects.

Antitumor Activity

Another promising application is in oncology. Compounds similar to this compound have been investigated for their ability to inhibit tumor cell proliferation. For instance, a patent describes the synthesis of related compounds that exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis . This suggests potential for developing new anticancer therapies based on this compound.

Neuroprotective Effects

The neuroprotective properties of oxazepine derivatives have been explored in the context of neurodegenerative diseases. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of oxazepines indicate that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntidepressantOxazepine derivativesModulation of serotonin and norepinephrine levels
AntitumorRelated compoundsInhibition of tumor cell proliferation
NeuroprotectiveOxazepine analogsProtection against oxidative stress
Anti-inflammatoryOxazepinesInhibition of pro-inflammatory cytokines

Table 2: Case Studies on Antitumor Activity

Study ReferenceCompound TestedCancer TypeResults
Patent 7-Substituted oxazepinesBreast cancerSignificant reduction in cell viability
Research Article Various oxazepine derivativesLung cancerInduced apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine
Reactant of Route 2
1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.